molecular formula C8H14N2O2 B1476668 Azetidin-3-yl(3-methoxyazetidin-1-yl)methanone CAS No. 1865618-12-7

Azetidin-3-yl(3-methoxyazetidin-1-yl)methanone

Cat. No.: B1476668
CAS No.: 1865618-12-7
M. Wt: 170.21 g/mol
InChI Key: OXRGXCNKQFIABB-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-methoxyazetidin-1-yl)methanone is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. As part of the azetidine compound class, it serves as a versatile scaffold for the design and synthesis of novel bioactive molecules. Compounds featuring the azetidinyl methanone structure have been investigated for a range of pharmacological activities. Patent literature indicates that structurally related substituted azetidine compounds have been studied for their potential in the treatment of inflammatory diseases and related disorders . Furthermore, azetidine derivatives are frequently explored in the development of pharmacologically active compounds for proliferative diseases such as cancer . The presence of both the azetidine ring and a methoxy-substituted azetidine in its structure makes this compound a valuable intermediate for researchers constructing complex molecular architectures for screening and development. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

azetidin-3-yl-(3-methoxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-12-7-4-10(5-7)8(11)6-2-9-3-6/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRGXCNKQFIABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Azetidin-3-yl(3-methoxyazetidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound features a unique azetidine ring structure that contributes to its biological properties. The presence of the methoxy group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's structure allows it to fit into binding sites with high specificity, modulating the activity of target molecules. This interaction can trigger biochemical pathways leading to therapeutic effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of azetidine derivatives. For instance, azetidine amides have shown improved minimum inhibitory concentration (MIC) against various pathogens, including those responsible for tuberculosis (TB) . The 3-methoxyazetidine amide has been identified as particularly potent, demonstrating significant efficacy in vitro.

CompoundMIC (µg/mL)Target Pathogen
3-Methoxyazetidine Amide0.5Mycobacterium tuberculosis
Other Azetidine DerivativesVariesVarious bacterial strains

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inhibiting B-cell lymphoma 6 (BCL6), an oncogenic driver in diffuse large B-cell lymphoma (DLBCL). The azetidine derivatives maintained potency in biochemical assays, indicating their potential as therapeutic agents in cancer treatment .

Study 1: Antitubercular Activity

In a study aimed at discovering new TB treatments, azetidine derivatives were synthesized and evaluated for their antitubercular activity. The results indicated that modifications to the azetidine ring significantly impacted the compounds' efficacy against Mycobacterium tuberculosis. The study emphasized the importance of structural optimization in enhancing biological activity .

Study 2: BCL6 Inhibition

Another study focused on optimizing azetidine-based compounds for BCL6 inhibition. The researchers reported that certain modifications led to improved cellular potency and stability, suggesting that azetidine derivatives could serve as effective chemical probes for targeting BCL6 in cancer therapy .

Research Findings

Research has consistently shown that azetidine derivatives exhibit a range of biological activities, including:

  • Antimicrobial : Effective against various bacteria and fungi.
  • Anticancer : Potential inhibitors of oncogenic pathways.
  • Enzyme Inhibition : Modulation of enzyme activity through specific interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Azetidin-3-yl(3-methoxyazetidin-1-yl)methanone with structurally related azetidine derivatives, emphasizing substituent effects and physical properties:

Compound Name / ID Substituents / Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Data Source
Target Compound 3-Methoxyazetidin-1-yl C₈H₁₃N₂O₂ 169.20 Not reported N/A
Compound 18 3-Methoxyazetidin-1-yl, pyridinyl, thiazolyl C₂₄H₂₅N₅O₃SNa 486.16 90–91
Compound 10 1H-1,2,4-Triazole, thiazolyl C₁₄H₁₇N₇O₂SNa 370.11 164–165
Compound 36 3-Fluoroazetidin-1-yl Not reported Not reported 171–172
Compound 59 Isoquinoline, pyrazole, 3-methoxyazetidin-1-yl C₂₃H₂₄N₄O₂S 414.43 (LC-MS) Not reported
Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone Fluoroethyl, hydroxypiperidine C₁₁H₁₉FN₂O₂ 230.28 Not reported
Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)methanone Trifluoromethyl, hydroxy C₈H₁₁F₃N₂O₂ 230.28 Not reported
Key Observations:

Fluorinated analogs (e.g., Compound 36, ) exhibit higher melting points (~171–172°C), suggesting increased crystallinity and stability due to stronger intermolecular interactions (e.g., dipole-dipole, halogen bonding) . Bulkier substituents (e.g., pyridinyl in Compound 18) increase molecular weight and may reduce solubility but improve target binding specificity .

Ring System Flexibility :

  • Replacement of azetidine with piperidine (6-membered ring) or pyrrolidine (5-membered ring) () alters conformational flexibility and steric hindrance, impacting interactions with enzymes or receptors.

Preparation Methods

Synthesis of Azetidine Rings and Functionalization

Azetidine rings are four-membered nitrogen-containing heterocycles that can be synthesized through various methods, including ring expansion, ring contraction, and nucleophilic substitution reactions.

  • Reductive Cyclization of Imines to Azetidines
    A notable method involves the reductive cyclization of N-alkylidene-(2,3-dibromo-2-methylpropyl) amines with sodium borohydride in methanol under reflux. This process induces an aziridine to azetidine ring rearrangement, yielding 3-methoxyazetidines, which are key intermediates for the targeted compound. However, yields can be low due to competing isomerization to aziridines (three-membered rings).

  • Nucleophilic Substitution and Ring Contraction
    Another approach includes the ring contraction of α-bromo-N-sulfonylpyrrolidinones in the presence of a base such as potassium carbonate in a MeCN/MeOH solvent system at 60°C. This reaction proceeds via nucleophilic attack and intramolecular cyclization to form N-sulfonylazetidines. Methanol acts as a nucleophile, facilitating methoxy substitution at the 3-position of the azetidine ring.

  • Single-Step Displacement for 3-Azetidinyl Amines
    Wang and Duncton reported a single-step synthesis of azetidine-3-amines by selective displacement of the 3-mesylate group with amines in acetonitrile at elevated temperatures (80°C overnight). This method is efficient for introducing substituents such as methoxy groups on the azetidine ring.

Formation of the Methanone (Amide) Linkage

The methanone linkage between two azetidine rings is typically formed via amide bond formation using carboxylic acid derivatives and amines.

  • Carboxylic Acid Activation and Coupling
    The synthesis often starts from an azetidine carboxylic acid derivative, which is activated using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide chloride (EDCI) in the presence of 1-hydroxybenzotriazole hydrate (HOBt) and a base like triethylamine. The activated ester intermediate then reacts with a nucleophilic azetidine amine (e.g., 3-methoxyazetidine) to form the amide bond, yielding the azetidinyl methanone structure.

  • Workup and Purification
    After the coupling reaction, the mixture is typically extracted with ethyl acetate, washed with aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to obtain the pure compound.

Optimized Reaction Conditions and Solvent Systems

  • Solvent Choice
    Dichloromethane (CH2Cl2) and acetonitrile (MeCN) are frequently used solvents due to their ability to dissolve both organic substrates and reagents effectively. For certain steps, mixtures with water improve reaction rates and yields, especially in N-dearylation or hydrolysis steps.

  • Temperature and Time
    Reactions are typically conducted at room temperature to moderate heat (around 60–80°C) for several hours to overnight, depending on the step. For example, amide coupling reactions with EDCI/HOBt are often stirred at room temperature for 20–24 hours.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Azetidine ring formation Sodium borohydride, methanol, reflux Formation of 3-methoxyazetidine via reductive cyclization; moderate yield due to isomerization
2 Ring contraction & substitution K2CO3 base, MeCN/MeOH (9:1), 60°C, 3 hours N-sulfonylazetidine with 3-methoxy substitution; versatile method
3 Amide bond formation EDCI, HOBt, triethylamine, CH2Cl2, 0°C to RT, 22 h Coupling of azetidine carboxylic acid with 3-methoxyazetidine amine to form methanone linkage
4 Workup and purification Extraction with ethyl acetate, drying, chromatography Isolation of pure azetidin-3-yl(3-methoxyazetidin-1-yl)methanone

Research Findings and Considerations

  • Yield and Purity
    The coupling step to form the amide bond generally achieves good yields (~80–90%) when using optimized carbodiimide chemistry and careful pH control during workup.

  • Side Reactions
    The azetidine ring is prone to isomerization and ring-opening side reactions, especially under harsh conditions or prolonged reaction times. Mild, neutral conditions with compatible solvents minimize these issues.

  • Scalability The described methods have been demonstrated on gram-scale syntheses, indicating potential for scale-up with appropriate reaction monitoring and purification protocols.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Azetidin-3-yl(3-methoxyazetidin-1-yl)methanone, and what reaction yields are typically achieved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving azetidine derivatives. For example, analogous compounds were prepared by reacting azetidin-3-yl intermediates with activated carbonyl groups under mild basic conditions (e.g., using triethylamine). Yields range from 28% to 32%, influenced by steric hindrance and solvent polarity. Optimize reaction time and temperature (e.g., 25–60°C) to improve efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer : Use 1H^1H and 13C^{13}C NMR to confirm regiochemistry and stereochemistry. Key signals include azetidine ring protons (δ 4.20–4.65 ppm) and methoxy groups (δ 3.81 ppm). High-resolution mass spectrometry (HRMS) with ESI ionization validates molecular weight (e.g., [M + Na+^+] peaks). Melting point analysis (e.g., 90–172°C) further confirms purity .

Q. What physicochemical properties are essential for experimental design involving this compound?

  • Methodological Answer : Prioritize solubility (test in DMSO, water, and ethanol), dipole moments (ground-state µg and excited-state µe), and thermal stability. For analogs, dipole moments were calculated using solvatochromic shifts and computational methods (e.g., DFT). Solubility in polar solvents (e.g., >38.9 mg/mL in water) is critical for biological assays .

Advanced Research Questions

Q. How can computational modeling resolve electronic structure ambiguities in this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the 6-31G(d,p) level can predict dipole moments, frontier molecular orbitals (HOMO-LUMO gaps), and charge distribution. Compare theoretical results with experimental data (e.g., UV-Vis spectroscopy) to validate electronic transitions. For analogs, excited-state dipole moments (µe) exceeded µg by 30–50%, indicating polarizability under irradiation .

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) validated?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, fluorine) to the azetidine or methoxy moieties to modulate receptor binding. For example, a related compound with a pyridinyl substituent showed IC50_{50} = 5 µM in enzyme inhibition assays. Use in vitro binding assays (e.g., radioligand displacement) and pharmacokinetic profiling (e.g., microsomal stability) to prioritize analogs .

Q. How should researchers address contradictory spectral or biological data across studies?

  • Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, instrumentation). For NMR discrepancies, verify deuterated solvent quality and calibration. If biological activity varies, assess compound stability (e.g., hydrolytic degradation in buffer) and confirm stereochemical integrity via chiral HPLC. Cross-validate HRMS and NMR with synthetic intermediates to trace impurities .

Safety and Handling Considerations

Q. What safety protocols are recommended for handling azetidine-containing compounds in laboratory settings?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal exposure. Azetidine derivatives may cause respiratory irritation; monitor air quality with gas detectors. Store under inert atmosphere (argon) at 2–8°C to prevent degradation. Refer to SDS sheets for azetidine-3-carboxylic acid (CAS 36476-78-5) as a safety benchmark .

Data Presentation Guidelines

  • Tabulated Data Example :

    PropertyValue/TechniqueReference
    Melting Point90–172°C
    HRMS ([M + Na+^+])486.1568 (calc. 486.1570)
    Solubility (H2_2O)38.9 mg/mL
    Dipole Moment (µg)4.2–5.1 Debye (DFT)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Azetidin-3-yl(3-methoxyazetidin-1-yl)methanone

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